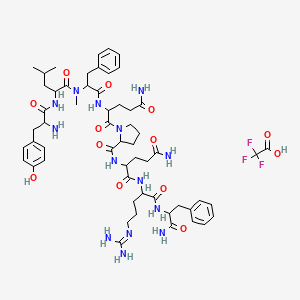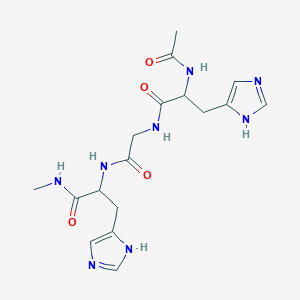
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Tyr1,N-Me-Phe3)-Neuropeptide FFは、痛み調節、心臓血管調節、神経内分泌機能など、さまざまな生理学的プロセスに関与する神経ペプチドFFの合成類似体です。この化合物は、その潜在的な治療用途と科学研究における役割のために、非常に注目されています。
準備方法
合成経路と反応条件
(D-Tyr1,N-Me-Phe3)-Neuropeptide FFの合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を順次添加することを可能にします。このプロセスには以下が含まれます。
カップリング反応: アミノ酸は、ジシクロヘキシルカルボジイミドやヒドロキシベンゾトリアゾールなどの試薬を使用して活性化され、ペプチド結合を形成します。
脱保護: アミノ酸上の保護基は、トリフルオロ酢酸を使用して除去されます。
開裂: 完成したペプチドは、トリフルオロ酢酸、水、およびトリイソプロピルシランなどのスカベンジャーの混合物を使用して樹脂から開裂されます。
工業生産方法
This compoundの工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と収率を高めるために頻繁に使用されます。精製は、高性能液体クロマトグラフィーを通じて行われ、化合物の純度と品質が保証されます。
化学反応の分析
反応の種類
(D-Tyr1,N-Me-Phe3)-Neuropeptide FFは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を伴います。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用します。
置換: 求核置換反応は、ハロアルカンなどの試薬で起こる可能性があります。
一般的な試薬と条件
酸化: 室温で水溶液中の過酸化水素。
還元: 低温でメタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 痛みやその他の生理学的プロセスを調節する役割について調査されています。
医学: 痛み管理や心臓血管疾患における潜在的な治療用途。
業界: 新しい医薬品やバイオテクノロジー製品の開発に使用されます。
科学的研究の応用
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Potential therapeutic applications in pain management and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
作用機序
(D-Tyr1,N-Me-Phe3)-Neuropeptide FFの作用機序には、神経ペプチドFF受容体などの体内の特定の受容体への結合が含まれます。この結合は、さまざまなシグナル伝達経路を調節し、痛みの知覚、心臓血管機能、神経内分泌調節に影響を与えます。分子標的は、細胞外環境からのシグナルを細胞内部に伝達する上で重要な役割を果たすGタンパク質共役受容体です。
類似化合物との比較
類似化合物
神経ペプチドFF: (D-Tyr1,N-Me-Phe3)-Neuropeptide FFが由来する天然のペプチド。
神経ペプチドAF: 同様の生理学的機能を持つ別のペプチド。
神経ペプチドSF: 同様のシグナル伝達経路に関与しています。
独自性
This compoundは、その合成改変により、天然の神経ペプチドFFと比較して安定性と結合親和性が向上しているため、独自性があります。これらの改変により、研究および潜在的な治療用途において貴重なツールとなっています。
特性
IUPAC Name |
2-[[1-[5-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H78N14O11.C2HF3O2/c1-32(2)28-42(67-48(74)37(56)29-35-18-20-36(70)21-19-35)53(79)68(3)44(31-34-14-8-5-9-15-34)52(78)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)50(76)63-38(16-10-26-62-55(60)61)49(75)66-41(47(59)73)30-33-12-6-4-7-13-33;3-2(4,5)1(6)7/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,77)(H,65,78)(H,66,75)(H,67,74)(H4,60,61,62);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJVZSWYKZEAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79F3N14O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)

